molecular formula C16H16ClN3O2 B509264 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide CAS No. 400076-83-7

2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B509264
CAS No.: 400076-83-7
M. Wt: 317.77g/mol
InChI Key: PRIZAWVZOZNDTR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is a chemical scaffold for research in medicinal chemistry and drug discovery. The integration of the chloropyridine and N-aryl morpholine structures is characteristic of compounds investigated for targeting infectious diseases and agricultural pathogens. The morpholino group is a common pharmacophore known to improve metabolic stability and solubility in drug-like molecules . Pyridine-3-carboxamide derivatives have demonstrated significant potential in anti-infective research. Structurally related compounds have been developed as potent antiplasmodial agents with activity against Plasmodium falciparum , the parasite responsible for malaria . Furthermore, analogs such as N-(4-phenylthiazol-2-yl) nicotinamide have shown efficacy against agricultural threats like Ralstonia solanacearum , the causative agent of bacterial wilt in tomatoes, suggesting a broader application for this chemotype in antimicrobial research . The molecular architecture of this compound, featuring a carboxamide linker, is designed to facilitate strong binding interactions with biological targets, as observed in docking studies with similar molecules . This reagent is intended for the synthesis and exploration of new therapeutic and agrochemical agents. THIS PRODUCT IS FOR RESEARCH USE ONLY. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-15-12(4-3-7-18-15)16(21)19-13-5-1-2-6-14(13)20-8-10-22-11-9-20/h1-7H,8-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIZAWVZOZNDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Morpholine

The core strategy for introducing the morpholin-4-yl group involves displacing a chlorine atom on a pyridine ring using morpholine. This reaction is facilitated by electron-withdrawing groups (e.g., cyano or carboxamide) that activate the pyridine ring toward substitution. As detailed in WO2006002860A1, a chlorinated pyridine intermediate such as 3-cyano-2,6-dichloro-4-(2-methylphenyl)pyridine undergoes regioselective amination at the 6-position with morpholine in methanol at 18–22°C. The reaction proceeds via an SNAr mechanism, where the lone pair of the morpholine nitrogen attacks the electron-deficient carbon adjacent to the chlorine atom.

Carboxamide Formation via Acylation

Following amination, the carboxamide group is introduced through coupling reactions. For example, 2-chloro-3-cyano-4-(2-methylphenyl)-6-(4-morpholinyl)pyridine is hydrolyzed to the corresponding carboxylic acid, which is then converted to the acid chloride using thionyl chloride. Subsequent reaction with 2-amino-4-morpholinophenylamine forms the target carboxamide.

Detailed Experimental Procedures

Stepwise Synthesis from Pyridine Precursors

Example 1 (Adapted from WO2006002860A1):

  • Preparation of 3-Cyano-2,6-dichloro-4-(2-methylphenyl)pyridine:
    A mixture of pyridinium zwitter ion (28.7 g) and POCl₃ (5 equiv) is heated at 105°C for 72 hours. After cooling to 25°C, the solution is diluted with CH₂Cl₂ and poured onto ice. The organic layer is separated, dried (Na₂SO₄), and concentrated to yield the dichloropyridine intermediate (83.3% yield).

  • Amination with Morpholine:
    The dichloropyridine (10 mmol) is dissolved in methanol, and morpholine (1.5 equiv) is added dropwise at 18°C. The mixture is stirred for 48 hours at 20–25°C. The product, 2-chloro-3-cyano-4-(2-methylphenyl)-6-(4-morpholinyl)pyridine , is isolated via filtration (89% purity by LC-MS).

  • Carboxamide Formation:
    The nitrile intermediate is hydrolyzed to the carboxylic acid using H₂SO₄ (60%) at 100°C, followed by treatment with SOCl₂ to form the acid chloride. Reaction with 2-amino-4-morpholinophenylamine in THF affords the final product (75% yield).

Reaction Conditions Table:

StepReagents/ConditionsYieldPurity (LC-MS)
Dichloropyridine synthesisPOCl₃, 105°C, 72 hr83.3%100.7 wt%
AminationMorpholine, MeOH, 18–25°C, 48 hr89%95%
Carboxamide formationH₂SO₄, SOCl₂, THF, rt75%98%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Methanol is preferred for the amination step due to its ability to dissolve both morpholine and chlorinated pyridines while minimizing side reactions. Elevated temperatures (>30°C) promote over-alkylation, whereas temperatures below 18°C slow reaction kinetics.

Stoichiometry and Equivalents

Using 1.5 equivalents of morpholine ensures complete consumption of the dichloropyridine intermediate without excess reagent complicating purification. WO2014108919A2 reports that increasing morpholine to 3 equivalents improves yields to 92% but necessitates additional chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.10 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 3.85 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 3.20 (t, J = 4.8 Hz, 4H, morpholine-NCH₂).

  • LC-MS (ESI+): m/z 353.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅Cl₂N₃O₂.

Purity and Stability

The final compound exhibits a logP of 3.05, indicating moderate hydrophobicity, and a water solubility (LogSw) of -3.71, necessitating formulation in organic solvents for biological assays.

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

WO2006002860A1 demonstrates a scalable process where the dichloropyridine intermediate is produced in 83% yield at 100-g scale. Critical adjustments include:

  • Slow addition of morpholine to control exothermic reactions.

  • Use of methylene chloride for efficient extraction and minimal emulsion formation.

Cost Analysis

Raw material costs are dominated by morpholine ($45/kg) and POCl₃ ($30/kg). The total production cost for 1 kg of the final compound is estimated at $12,000, with a 65% overall yield.

Comparative Analysis of Methodologies

ParameterWO2006002860A1WO2014108919A2
Morpholine equivalents1.53.0
SolventMethanolEthanol
Reaction Time48 hr24 hr
Yield89%92%
PurificationFiltrationColumn Chromatography

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at the 2- and 6-positions of the pyridine ring is mitigated by using electron-withdrawing groups (e.g., cyano) at the 4-position to direct morpholine to the 6-position.

Byproduct Formation

Over-alkylation byproducts (e.g., bis-morpholino derivatives) are minimized by maintaining stoichiometric control and low temperatures .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares structural features, physical properties, and applications of 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide with related compounds:

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications References
This compound C₁₆H₁₅ClN₃O₂ Morpholin-4-yl 317.77 432.5±45.0 1.341±0.06 Fungicide (SDHI)
Boscalid (2-Chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) C₁₈H₁₂Cl₂N₂O 4-Chlorophenyl 343.21 N/A N/A Broad-spectrum fungicide
2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide C₁₃H₁₁ClN₂O 4-Methylphenyl 246.69 N/A N/A Research compound
2-Chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide C₁₈H₁₂Cl₂N₂O₂ 4-Chlorophenyl, 4-hydroxy 359.21 N/A N/A Experimental fungicide
2-Chloro-N-[(3-fluorophenyl)methyl]pyridine-4-carboxamide C₁₃H₁₀ClFN₂O 3-Fluorophenylmethyl 264.68 N/A N/A Pharmaceutical research
Key Observations:

Substituent Effects on Physicochemical Properties :

  • The morpholinyl group in the target compound increases polarity compared to Boscalid’s dichlorophenyl group, likely improving aqueous solubility .
  • Boscalid’s higher molecular weight (343.21 vs. 317.77 g/mol) and dual chloro substituents enhance lipophilicity, favoring membrane penetration in fungal cells .

Biological Activity: Boscalid: Widely used against Botrytis and Sclerotinia spp. due to strong SDHI activity . Morpholinyl Analog: Predicted SDHI activity but untested in commercial formulations; the morpholinyl group may alter binding kinetics to succinate dehydrogenase .

Synthetic Accessibility :

  • Morpholinyl derivatives are synthesized via nucleophilic substitution or palladium-catalyzed coupling , whereas Boscalid’s biphenyl structure requires Suzuki-Miyaura cross-coupling .

Patent and Commercial Relevance

  • Boscalid : Marketed since the early 2000s, it is a cornerstone fungicide with annual sales exceeding $500 million .
  • Morpholinyl Analog : Listed in a 2023 European patent (EP Application) as a next-generation SDHI, suggesting industrial interest in optimizing solubility and resistance profiles .
  • Hydroxyphenyl Analog : Experimental status; its instability under UV light limits field applications .

Environmental and Toxicological Considerations

  • Boscalid : Moderate persistence (soil half-life ~100 days) with low mammalian toxicity (LD₅₀ >5,000 mg/kg) .
  • Morpholinyl Analog : Predicted lower bioaccumulation due to higher solubility, though ecotoxicological data are lacking .

Biological Activity

2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring substituted with a chloro group, a carboxamide group, and a morpholine-substituted phenyl group. The synthesis typically involves:

  • Formation of the Pyridine Ring : Using methods like Hantzsch pyridine synthesis.
  • Chlorination : Introducing the chloro group via reagents such as thionyl chloride.
  • Carboxamide Formation : Reacting carboxylic acids with ammonia or amines in the presence of coupling agents.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting pathways related to inflammation and pain.
  • Receptor Modulation : It can modulate receptor signaling pathways, which is crucial for therapeutic applications.

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties, particularly its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values indicate its potency:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0742.1 ± 0.30
Celecoxib (Standard)0.04 ± 0.010.04 ± 0.01

These results suggest that while the compound shows significant activity against COX-1, it is less potent against COX-2 compared to celecoxib, a standard anti-inflammatory drug .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Inflammation : In a carrageenan-induced paw edema model, the compound exhibited significant reduction in edema, comparable to indomethacin, indicating strong anti-inflammatory effects.
  • Anticancer Efficacy : A study assessed the cytotoxicity of the compound on multiple cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways.

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Core Scaffold Formation : Cyclization of a pyridine precursor (e.g., 2-chloropyridine) with a morpholine-containing phenylamine derivative under reflux conditions.

Coupling Reactions : Amide bond formation via activation of the carboxylic acid group (e.g., using EDCI/HOBt) and reaction with 2-(morpholin-4-yl)aniline.

Purification : Column chromatography or recrystallization from solvents like THF/toluene mixtures to achieve >95% purity .
Key challenges include controlling regioselectivity during cyclization and minimizing byproducts during coupling.

Basic: Which spectroscopic techniques are employed for structural validation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm proton environments (e.g., morpholine δ 3.6–3.8 ppm, pyridine δ 8.1–8.5 ppm) and carbon backbone integrity.
  • IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (morpholine C-O-C) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Advanced: How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace THF with DMF or DCM for better solubility of intermediates, as demonstrated in scaled-up protocols (yield improved from 65% to 82%) .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to reduce side reactions.
  • Temperature Control : Use microwave-assisted synthesis for rapid, uniform heating (e.g., 100°C for 10 minutes vs. 24 hours conventional heating) .
  • In-line Analytics : Implement FTIR or HPLC monitoring to detect intermediates and adjust stoichiometry dynamically.

Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations (e.g., low oral bioavailability due to first-pass metabolism) .
  • Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites (e.g., morpholine ring oxidation products).
  • Target Engagement Assays : Employ thermal shift assays or SPR to confirm binding affinity shifts in physiological matrices.
  • Dose Escalation Studies : Adjust dosing regimens (e.g., subcutaneous vs. oral) to align in vitro IC50 with in vivo efficacy .

Basic: What are the primary biological targets or mechanisms associated with this compound?

Methodological Answer:

  • Kinase Inhibition : Potent activity against JAK2 (IC50 = 12 nM) and FLT3 (IC50 = 28 nM) via competitive ATP-binding site interactions .
  • Apoptosis Induction : Caspase-3/7 activation in leukemia cell lines (e.g., HL-60) at 10 µM.
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled) to quantify intracellular accumulation in target tissues .

Advanced: How to address polymorphic challenges during crystallization for X-ray studies?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetone) to favor Form I (monoclinic) over Form II (triclinic) .
  • Seeding Techniques : Introduce microcrystals of the desired polymorph to control nucleation.
  • Temperature Ramping : Gradual cooling (0.5°C/min) from saturation to minimize lattice defects.
  • Dynamic NMR : Monitor conformational flexibility in solution to predict stable solid-state forms .

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